molecular formula C17H18 B047265 9-n-Butylfluorene CAS No. 3952-42-9

9-n-Butylfluorene

Cat. No.: B047265
CAS No.: 3952-42-9
M. Wt: 222.32 g/mol
InChI Key: RBDADLSAYYPJAN-UHFFFAOYSA-N
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Description

9-n-Butylfluorene, also known as this compound, is a useful research compound. Its molecular formula is C17H18 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photovoltaic Applications : 9,9′-bifluorenylidene derivatives with ethyl units have shown promise as efficient hole-transporting materials in perovskite solar cells, surpassing the device efficiency of spiro-OMeTAD (Kula et al., 2020).

  • Plant Growth Regulation : The method for concentration and determination of 9-hydroxyfluorene-carbonic acid-(9)-n-butyl ester in rye straw offers a stable, photometric way to determine plant growth regulators (Fickentscher & Jackwerth, 1967).

  • Titration Indicator : 9-methylfluorene serves as a useful indicator for titrating common organometallic reagents, displaying a red color in THF solution and yellow in ether solution (Bowen et al., 2002).

  • Molecular Structure Analysis : The molecular structure of 9,9′-bifluorenyl bis(lithium tetramethylethylenediamine) revealed interesting bonding and structural effects, with implications for understanding olefinic bonds (Walczak & Stucky, 1975).

  • Synthesis of Organic Compounds : A study developed a simple, efficient method for the synthesis of 9-arylfluorenes, offering moderate to excellent yields and good functional group tolerance (Shen et al., 2015).

  • Optical Properties and Applications : A fluorene-based blue emission polymer with bulky 9,9-Dialkylfluorene substituents was developed, showing enhanced color purity and stability, potentially useful in LEDs and other light-emitting devices (Jin et al., 2009).

  • Stereochemistry in Chemical Reactions : Research on 9-fluorenyl systems highlighted the impact of rotational restriction and steric hindrance on the stereochemistry of reactions involving these compounds (Hou & Meyers, 2004).

  • Electrooptical Activity : 9-heterofluorenes are highly aromatic and electrooptically active, with oxidation of the heteroatom significantly affecting their molecular structures and properties (Chen et al., 2007).

Properties

IUPAC Name

9-butyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDADLSAYYPJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423822
Record name 9-n-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-42-9
Record name 9-n-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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